1-Chloropentyl 2,2-dimethylhydrazine-1-carboxylate
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Overview
Description
1-Chloropentyl 2,2-dimethylhydrazine-1-carboxylate is an organic compound with a unique structure that combines a chlorinated pentyl group with a dimethylhydrazine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloropentyl 2,2-dimethylhydrazine-1-carboxylate typically involves the reaction of 1-chloropentanol with 2,2-dimethylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{1-Chloropentanol} + \text{2,2-Dimethylhydrazine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloropentyl 2,2-dimethylhydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pentyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Chloropentyl 2,2-dimethylhydrazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloropentyl 2,2-dimethylhydrazine-1-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-Chloropentyl 2,2-dimethylhydrazine-1-carboxylate: Unique due to its specific combination of functional groups.
1-Chloropentyl hydrazine-1-carboxylate: Lacks the dimethyl substitution, leading to different chemical properties.
2,2-Dimethylhydrazine-1-carboxylate: Does not contain the chloropentyl group, resulting in distinct reactivity.
Uniqueness
This compound is unique due to the presence of both a chlorinated pentyl group and a dimethylhydrazine carboxylate moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
110166-62-6 |
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Molecular Formula |
C8H17ClN2O2 |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
1-chloropentyl N-(dimethylamino)carbamate |
InChI |
InChI=1S/C8H17ClN2O2/c1-4-5-6-7(9)13-8(12)10-11(2)3/h7H,4-6H2,1-3H3,(H,10,12) |
InChI Key |
MKRKSLWIVNHBFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(OC(=O)NN(C)C)Cl |
Origin of Product |
United States |
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